![molecular formula C15H18ClNO B14372647 3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride CAS No. 90287-70-0](/img/structure/B14372647.png)
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of substituted phenols. It is characterized by the presence of a benzyl group attached to a methylamino group, which is further connected to a phenol ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.
Attachment to the Phenol Ring: The benzyl(methyl)amine is then reacted with a phenol derivative under basic conditions to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol ring can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkanes and reduced amines.
Substitution: Various substituted phenols and amines.
Wissenschaftliche Forschungsanwendungen
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol ring can interact with enzymes and receptors, modulating their activity. The benzyl(methyl)amino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Benzyl(methyl)amino]-2-methyl-1-phenyl-1-propanone hydrochloride
- 1-[Benzyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride
- 2-Benzyl-3-(dimethylamino)-1,1-diphenyl-1-propanol hydrochloride
Uniqueness
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90287-70-0 |
|---|---|
Molekularformel |
C15H18ClNO |
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
3-[[benzyl(methyl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-16(11-13-6-3-2-4-7-13)12-14-8-5-9-15(17)10-14;/h2-10,17H,11-12H2,1H3;1H |
InChI-Schlüssel |
DARXCIVUXTWHCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


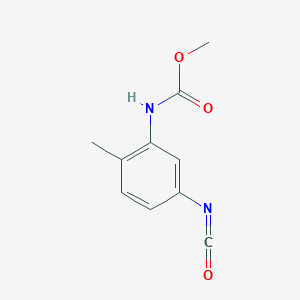
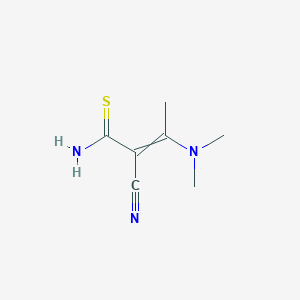
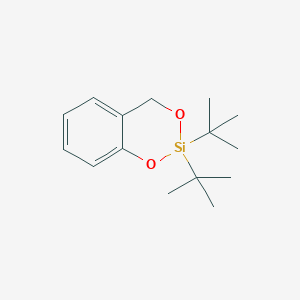
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione](/img/structure/B14372586.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)
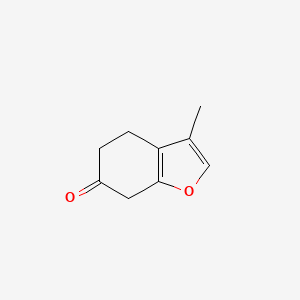
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)

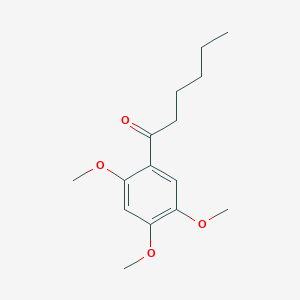

![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
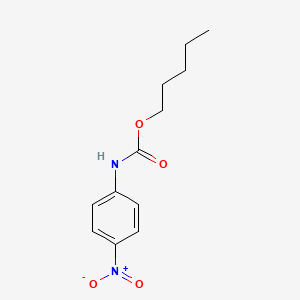
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)
